Cas no 97375-57-0 (4-(4-phenoxyphenyl)-1H-imidazole)

4-(4-phenoxyphenyl)-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-phenoxyphenyl)-1H-imidazole
- 97375-57-0
- EN300-1863576
-
- Inchi: 1S/C15H12N2O/c1-2-4-13(5-3-1)18-14-8-6-12(7-9-14)15-10-16-11-17-15/h1-11H,(H,16,17)
- InChI Key: XTRKXONZZLYWMT-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C1C=CC(=CC=1)C1=CN=CN1
Computed Properties
- Exact Mass: 236.094963011g/mol
- Monoisotopic Mass: 236.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 37.9Ų
4-(4-phenoxyphenyl)-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1863576-2.5g |
4-(4-phenoxyphenyl)-1H-imidazole |
97375-57-0 | 2.5g |
$2548.0 | 2023-09-18 | ||
Enamine | EN300-1863576-10.0g |
4-(4-phenoxyphenyl)-1H-imidazole |
97375-57-0 | 10g |
$5590.0 | 2023-06-01 | ||
Enamine | EN300-1863576-10g |
4-(4-phenoxyphenyl)-1H-imidazole |
97375-57-0 | 10g |
$5590.0 | 2023-09-18 | ||
Enamine | EN300-1863576-5.0g |
4-(4-phenoxyphenyl)-1H-imidazole |
97375-57-0 | 5g |
$3770.0 | 2023-06-01 | ||
Enamine | EN300-1863576-1g |
4-(4-phenoxyphenyl)-1H-imidazole |
97375-57-0 | 1g |
$1299.0 | 2023-09-18 | ||
Enamine | EN300-1863576-0.05g |
4-(4-phenoxyphenyl)-1H-imidazole |
97375-57-0 | 0.05g |
$1091.0 | 2023-09-18 | ||
Enamine | EN300-1863576-0.25g |
4-(4-phenoxyphenyl)-1H-imidazole |
97375-57-0 | 0.25g |
$1196.0 | 2023-09-18 | ||
Enamine | EN300-1863576-0.5g |
4-(4-phenoxyphenyl)-1H-imidazole |
97375-57-0 | 0.5g |
$1247.0 | 2023-09-18 | ||
Enamine | EN300-1863576-1.0g |
4-(4-phenoxyphenyl)-1H-imidazole |
97375-57-0 | 1g |
$1299.0 | 2023-06-01 | ||
Enamine | EN300-1863576-0.1g |
4-(4-phenoxyphenyl)-1H-imidazole |
97375-57-0 | 0.1g |
$1144.0 | 2023-09-18 |
4-(4-phenoxyphenyl)-1H-imidazole Related Literature
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Chia-Hsin Lee,Bao-Yu Huang,Yu-Cheng Chen,Ching-Piao Liu,Chuen-Ying Liu Analyst, 2011,136, 1481-1487
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
Additional information on 4-(4-phenoxyphenyl)-1H-imidazole
Comprehensive Overview of 4-(4-Phenoxyphenyl)-1H-Imidazole (CAS No. 97375-57-0): Properties, Applications, and Industry Insights
4-(4-Phenoxyphenyl)-1H-imidazole (CAS No. 97375-57-0) is a specialized organic compound featuring a unique molecular structure combining imidazole and phenoxyphenyl moieties. This heterocyclic compound has garnered significant attention in pharmaceutical and materials science research due to its versatile chemical properties. The imidazole ring serves as a critical pharmacophore, while the phenoxyphenyl group enhances lipophilicity and binding affinity, making it valuable for drug discovery and advanced material development.
Recent studies highlight the compound's potential in addressing modern healthcare challenges, particularly in antimicrobial resistance and chronic inflammation. Researchers are investigating 4-(4-phenoxyphenyl)-1H-imidazole derivatives as potential inhibitors of cyclooxygenase-2 (COX-2), aligning with current trends in non-steroidal anti-inflammatory drug (NSAID) development. The compound's structural features enable selective enzyme inhibition while potentially reducing gastrointestinal side effects—a key concern in pain management therapeutics.
From a materials science perspective, the 97375-57-0 compound demonstrates promising applications in organic electronics. Its conjugated system and thermal stability make it suitable for developing organic light-emitting diodes (OLEDs) and photovoltaic materials. Industry reports suggest growing interest in such imidazole-based compounds for next-generation display technologies, particularly in flexible electronics—a market projected to exceed $50 billion by 2027.
Synthetic methodologies for 4-(4-phenoxyphenyl)-1H-imidazole typically involve palladium-catalyzed cross-coupling reactions or multi-step condensation processes. Recent advancements in green chemistry have introduced more sustainable synthesis routes, including microwave-assisted reactions and biocatalytic approaches. These developments respond to increasing environmental regulations and the pharmaceutical industry's push toward green synthesis practices.
The compound's physicochemical properties—including a molecular weight of 236.27 g/mol, moderate lipophilicity (LogP ~3.2), and melting point range of 180-185°C—make it suitable for various formulation strategies. Its structure-activity relationship (SAR) has been extensively studied, particularly for optimizing bioavailability and blood-brain barrier penetration in central nervous system (CNS) drug candidates.
Analytical characterization of CAS 97375-57-0 typically employs high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. Recent publications emphasize the importance of quality control in pharmaceutical applications, with particular attention to polymorph screening and impurity profiling—critical factors in regulatory submissions for new drug applications.
Market analysis indicates growing demand for imidazole-containing compounds in Asia-Pacific pharmaceutical markets, driven by increased R&D investment in targeted therapies. The 4-phenoxyphenyl substitution pattern appears particularly valuable in kinase inhibitor development, a therapeutic area experiencing rapid growth in oncology and autoimmune disease treatments.
Future research directions for 4-(4-phenoxyphenyl)-1H-imidazole may explore its potential in proteolysis targeting chimera (PROTAC) drug design and metal-organic framework (MOF) materials. These cutting-edge applications align with current scientific trends in targeted protein degradation and gas storage technologies, respectively. The compound's structural versatility positions it as a valuable building block in these emerging fields.
97375-57-0 (4-(4-phenoxyphenyl)-1H-imidazole) Related Products
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)




